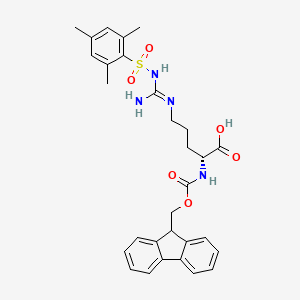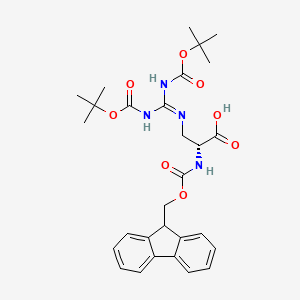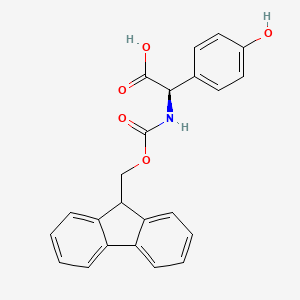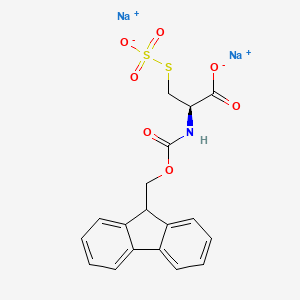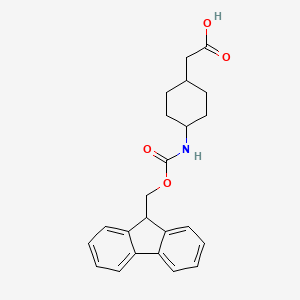
Fmoc-cis-4-aminocyclohexane acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-cis-4-AChA) is an important synthetic organic compound used in a variety of scientific research applications. It is a versatile reagent that is used in a variety of organic synthesis reactions, as well as in biochemical and physiological experiments. Fmoc-cis-4-AChA is a cyclic derivative of the amino acid glycine, and is a valuable tool in the fields of synthetic organic chemistry and biochemistry.
Applications De Recherche Scientifique
Large-Scale Synthesis and Combinatorial Libraries
Fmoc-cis-4-aminocyclohexane acetic acid and related Fmoc-protected non-proteogenic amino acids have been synthesized on a large scale, underscoring their utility as building blocks in combinatorial chemistry. Such compounds are employed to generate diverse peptide libraries, facilitating the discovery of molecules with potential therapeutic properties (Dener et al., 2001).
Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis, Fmoc-protected amino acids, including cyclohexane derivatives, serve as essential components. These compounds allow for the sequential construction of peptides on a solid support, with each amino acid addition occurring with high fidelity and efficiency. This methodology is instrumental in synthesizing peptides and small proteins for biological research (Fields & Noble, 2009).
Peptidomimetics and Conformational Studies
The incorporation of Fmoc-cis-4-aminocyclohexane acetic acid into peptides allows for the exploration of conformational constraints within peptidic structures. These constraints are pivotal in studying protein-protein interactions and the development of peptidomimetics that can mimic the function of proteins in a more stable and bioavailable form. Research in this area contributes significantly to the development of novel therapeutic agents with enhanced efficacy and specificity.
Analytical and Chromatographic Applications
Fmoc-protected amino acids, including cyclohexane derivatives, are also widely used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). Their fluorescent properties, imparted by the Fmoc group, facilitate the sensitive and selective detection of amino acids and peptides in complex biological samples, thereby advancing proteomics and metabolomics research (Ou et al., 1996).
Mécanisme D'action
Target of Action
Fmoc-cis-4-aminocyclohexane acetic acid is a complex compound used in peptide synthesis . The primary targets of this compound are the amino acids that make up the peptide chain. It interacts with these amino acids to facilitate the formation of peptide bonds.
Mode of Action
The compound works by protecting the amino group during peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group in the compound acts as a protective group for the amino group. This allows for the selective addition of amino acids in the peptide chain without unwanted side reactions .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It plays a crucial role in the elongation step of the peptide chain. The Fmoc group is removed under basic conditions, allowing the free amino group to react with the carboxyl group of the next amino acid .
Pharmacokinetics
Like other fmoc-amino acids, it is likely to have low bioavailability due to its large size and polarity .
Result of Action
The result of the action of Fmoc-cis-4-aminocyclohexane acetic acid is the successful synthesis of peptide chains. By protecting the amino group during synthesis, it allows for the precise addition of amino acids in the desired sequence .
Action Environment
The action of Fmoc-cis-4-aminocyclohexane acetic acid is influenced by the environmental conditions of the reaction. The pH, temperature, and solvent used can all impact the efficiency of peptide synthesis .
Propriétés
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZYEKKFVGYBHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-cis-4-aminocyclohexane acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

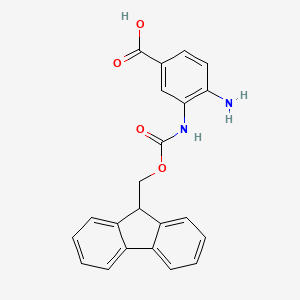

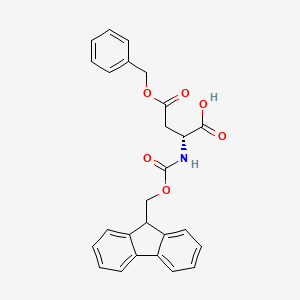

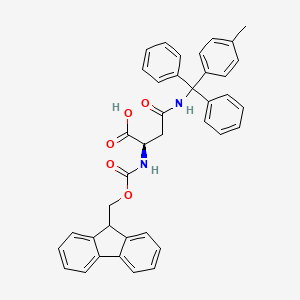
![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)
